Cynapanoside A
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Overview
Description
Cynapanoside A is a natural compound that belongs to the family of phenylethanoid glycosides (PEGs). It is found in various plants, including Cynanchum auriculatum, which is a traditional Chinese medicinal herb. Cynapanoside A has been studied extensively for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and neuroprotective activities.
Scientific Research Applications
Isolation and Structural Analysis
- Cynapanoside A was first isolated from Cynanchum paniculatum , a Chinese medicinal plant. This glycoside, along with others like cynapanoside B and C, was characterized by various spectroscopic and chemical methods, leading to a better understanding of their structures (Sugama et al., 1986).
Potential Anti-Inflammatory and Anti-Allergic Applications
- A study conducted on hydrogel formulations containing cynaroside, a derivative of cynapanoside A, showed promising results in reducing inflammation and allergic reactions in vivo. This suggests potential therapeutic applications for conditions like atopic dermatitis (Szekalska et al., 2020).
Cytotoxic Effects and Antioxidant Properties
- Research on various C21 steroidal glycosides from Cynanchum paniculatum, including cynapanoside A, revealed their moderate cytotoxicity against certain cancer cell lines. Furthermore, these compounds exhibited notable antioxidant activities , suggesting potential use in cancer therapy and oxidative stress management (Yu et al., 2016).
Traditional Medicine and Pharmacological Research
- Cynapanoside A , as part of traditional Chinese medicine, has been the focus of pharmacological research. Studies like these have helped in understanding the bioactive components of traditional medicines and their potential therapeutic uses (Gao et al., 2017).
properties
CAS RN |
109972-32-9 |
---|---|
Product Name |
Cynapanoside A |
Molecular Formula |
C28H40O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1 |
InChI Key |
RZJAWQPCJQGGPS-HZXVBAKSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
synonyms |
cynapanoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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